molecular formula C11H18O2 B15334551 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one

Cat. No.: B15334551
M. Wt: 182.26 g/mol
InChI Key: ZPKQBTCKAPJHKU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-oxaspiro[45]decan-9-one is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a six-membered oxygen-containing ring and a five-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized spirocyclic compounds.

Scientific Research Applications

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of spirocyclic pharmaceuticals.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one involves its interaction with molecular targets through its spirocyclic structure. This structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[4.5]decan-9-one: Similar in structure but lacks the dimethyl substitution.

    1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a different substitution pattern.

    3-Methyl-2-oxaspiro[4.5]decan-1-one: Contains a methyl group at a different position.

Uniqueness

2,2-Dimethyl-6-oxaspiro[4.5]decan-9-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can enhance its stability and modify its interaction with molecular targets, making it distinct from other spirocyclic compounds.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,3-dimethyl-6-oxaspiro[4.5]decan-9-one

InChI

InChI=1S/C11H18O2/c1-10(2)4-5-11(8-10)7-9(12)3-6-13-11/h3-8H2,1-2H3

InChI Key

ZPKQBTCKAPJHKU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CC(=O)CCO2)C

Origin of Product

United States

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